7-CHLORO-2-(4-ETHYLPHENYL)-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE
Overview
Description
7-Chloro-2-(4-ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-8-methylquinoline is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, ethylphenyl, ethylpiperazine, and methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(4-ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-8-methylquinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro, ethylphenyl, ethylpiperazine, and methyl substituents. Common reagents used in these reactions include chlorinating agents, alkylating agents, and piperazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-8-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The chloro and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.
Scientific Research Applications
7-Chloro-2-(4-ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-8-methylquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-chloro-2-(4-ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-8-methylquinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved are typically identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-chloro-2-(4-ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-8-methylquinoline include other quinoline derivatives with different substituents. Examples include:
- 7-Chloro-2-(4-methylphenyl)-4-(4-methylpiperazine-1-carbonyl)-8-methylquinoline
- 7-Chloro-2-(4-ethylphenyl)-4-(4-methylpiperazine-1-carbonyl)-8-methylquinoline
- 7-Chloro-2-(4-ethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)-8-ethylquinoline
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O/c1-4-18-6-8-19(9-7-18)23-16-21(20-10-11-22(26)17(3)24(20)27-23)25(30)29-14-12-28(5-2)13-15-29/h6-11,16H,4-5,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDUAGQPHAUEHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)N4CCN(CC4)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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